3,4-Dimethyl-1H-pyrazole hcl
Overview
Description
3,4-Dimethyl-1H-pyrazole hydrochloride is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is known for its versatility in organic synthesis and medicinal chemistry. It is often used as an intermediate in the preparation of more complex heterocyclic systems and has various applications in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dimethyl-1H-pyrazole hydrochloride can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethyl-1H-pyrazole with hydrochloric acid. The reaction typically takes place under controlled conditions to ensure the formation of the hydrochloride salt .
Another method involves the use of methyl bromide and a base to react with pyrazole, followed by decarboxylation with formic acid to obtain 3,4-dimethyl-1H-pyrazole .
Industrial Production Methods
In industrial settings, the production of 3,4-dimethyl-1H-pyrazole hydrochloride often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-1H-pyrazole hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydrogen atoms on the pyrazole ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrazole-3,4-dicarboxylic acid, while reduction can yield 3,4-dimethyl-1H-pyrazoline .
Scientific Research Applications
3,4-Dimethyl-1H-pyrazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,4-dimethyl-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to active sites and preventing the normal function of the enzyme. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-1H-pyrazole
- 3,5-Dimethyl-1H-pyrazole
- 4,5-Dimethyl-1H-pyrazole
Uniqueness
3,4-Dimethyl-1H-pyrazole hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of methyl groups at the 3 and 4 positions can enhance its stability and make it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
4,5-dimethyl-1H-pyrazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2.ClH/c1-4-3-6-7-5(4)2;/h3H,1-2H3,(H,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGZJRWQCRQKMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30466110 | |
Record name | 3,4-Dimethyl-1H-pyrazole hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30466110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202842-99-7 | |
Record name | 3,4-Dimethyl-1H-pyrazole hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30466110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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